REACTION_CXSMILES
|
[Br:1]Br.Br.[CH3:4][C:5]1[CH:6]=[CH:7][C:8]([CH3:11])=[CH:9][CH:10]=1>>[Br:1][C:6]1[CH:7]=[C:8]([CH3:11])[CH:9]=[CH:10][C:5]=1[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction vessel with the catalyst
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reacting mixture at 20°-25°C
|
Type
|
DISTILLATION
|
Details
|
the resulting mixture was distilled
|
Type
|
CUSTOM
|
Details
|
was taken off at 75°-103°
|
Type
|
DISTILLATION
|
Details
|
The 2,5-dibromo-p-xylene was recovered by distillation at 122°-126° (10 mm) as a water-white liquid which
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1]Br.Br.[CH3:4][C:5]1[CH:6]=[CH:7][C:8]([CH3:11])=[CH:9][CH:10]=1>>[Br:1][C:6]1[CH:7]=[C:8]([CH3:11])[CH:9]=[CH:10][C:5]=1[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction vessel with the catalyst
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reacting mixture at 20°-25°C
|
Type
|
DISTILLATION
|
Details
|
the resulting mixture was distilled
|
Type
|
CUSTOM
|
Details
|
was taken off at 75°-103°
|
Type
|
DISTILLATION
|
Details
|
The 2,5-dibromo-p-xylene was recovered by distillation at 122°-126° (10 mm) as a water-white liquid which
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |